2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials may include substituted benzene derivatives and pyridine derivatives. Common synthetic routes may involve:
Formation of the Benzazepine Core: This step may involve cyclization reactions using appropriate catalysts and conditions.
Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and a suitable base.
Acetamide Formation: The final step may involve the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-acetamide
- N-(6-methoxypyridin-3-yl)acetamide
Uniqueness
The unique combination of the benzazepine core and the methoxypyridine moiety in 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide may confer distinct pharmacological properties compared to similar compounds. This uniqueness can be explored through comparative studies.
Conclusion
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide is a compound with potential applications in various scientific fields
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-8-13-6-7-23(20(25)10-14(13)9-17(16)27-2)12-18(24)22-15-4-5-19(28-3)21-11-15/h4-9,11H,10,12H2,1-3H3,(H,22,24) |
InChI Key |
MZPUKKFHXPQWAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
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